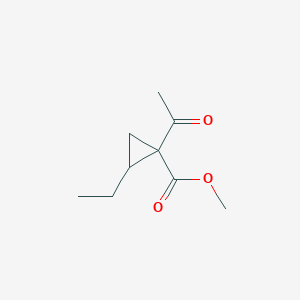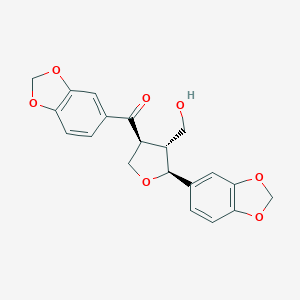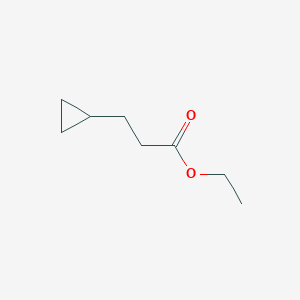
Ethyl 3-cyclopropylpropanoate
Vue d'ensemble
Description
Ethyl 3-cyclopropylpropanoate is an organic compound with the molecular formula C8H14O2. It is a colorless liquid that is soluble in organic solvents but insoluble in water. This compound is used as an intermediate in organic synthesis and has applications in various industrial and research settings .
Applications De Recherche Scientifique
Ethyl 3-cyclopropylpropanoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used as a solvent or additive in certain industrial processes and research experiments.
Mécanisme D'action
Target of Action
Ethyl 3-cyclopropylpropanoate is an organic compound . It’s often the case that organic compounds interact with various enzymes or receptors in the body, but without specific research, it’s challenging to identify the exact targets of this compound.
Mode of Action
It’s known that it can be enzymatically hydrolyzed into acetone and ethanol . This suggests that it may interact with enzymes that catalyze this type of reaction. The resulting changes would depend on the specific roles of these enzymes in cellular processes.
Pharmacokinetics
As mentioned earlier, it can be metabolized into acetone and ethanol, which are then further metabolized or excreted .
Analyse Biochimique
Biochemical Properties
Ethyl 3-cyclopropylpropanoate plays a role in biochemical reactions primarily through its enzymatic hydrolysis. This compound can be hydrolyzed by esterases to produce cyclopropylpropanoic acid and ethanol . Esterases are a group of enzymes that catalyze the hydrolysis of ester bonds in molecules. The interaction between this compound and esterases is crucial for its metabolism and subsequent biochemical effects. The hydrolysis reaction is essential for the compound’s conversion into more reactive or biologically active forms .
Cellular Effects
This compound influences various cellular processes through its metabolites. The hydrolysis product, cyclopropylpropanoic acid, can affect cell signaling pathways, gene expression, and cellular metabolism. Cyclopropylpropanoic acid may interact with specific receptors or enzymes within the cell, leading to changes in cellular function. For instance, it can modulate the activity of enzymes involved in metabolic pathways, thereby altering the cell’s metabolic flux . Additionally, the ethanol produced during hydrolysis can impact cellular processes such as membrane fluidity and signal transduction .
Molecular Mechanism
The molecular mechanism of this compound involves its enzymatic hydrolysis by esterases. The compound binds to the active site of the esterase enzyme, where it undergoes nucleophilic attack by a serine residue in the enzyme’s active site. This leads to the cleavage of the ester bond and the formation of cyclopropylpropanoic acid and ethanol . The cyclopropylpropanoic acid can then participate in further biochemical reactions, such as oxidation or conjugation, which may influence gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at room temperature but may degrade when exposed to heat or light . Over time, the hydrolysis of this compound can lead to the accumulation of its metabolites, which may have long-term effects on cellular function. In vitro studies have shown that prolonged exposure to the compound can result in changes in cell viability and metabolic activity . In vivo studies indicate that the compound’s effects may vary depending on the duration of exposure and the specific biological system being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on the organism, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as liver damage or neurotoxicity . These effects are likely due to the accumulation of the compound or its metabolites in specific tissues .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis to cyclopropylpropanoic acid and ethanol. The cyclopropylpropanoic acid can enter the citric acid cycle after further oxidation to acetyl-CoA . This process involves enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which facilitate the conversion of cyclopropylpropanoic acid to acetyl-CoA . The ethanol produced can be metabolized by alcohol dehydrogenase and aldehyde dehydrogenase to acetate, which also enters the citric acid cycle . These metabolic pathways highlight the compound’s role in cellular energy production and metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . The distribution of the compound within tissues can influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can participate in metabolic reactions and influence mitochondrial function . The localization of the compound within the cell can affect its activity and the nature of its biochemical interactions .
Méthodes De Préparation
Ethyl 3-cyclopropylpropanoate can be synthesized through several methods. One common synthetic route involves the condensation reaction of acetone and ethanol in the presence of an acidic catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under neutral or alkaline conditions and requires heating to facilitate the condensation .
Another method involves the synthesis from ethyl (2E)-3-cyclopropylacrylate. This process also involves specific reaction conditions and catalysts to achieve the desired product .
Analyse Des Réactions Chimiques
Ethyl 3-cyclopropylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Ethyl 3-cyclopropylpropanoate can be compared with other similar compounds such as:
Cyclopropanepropanoic acid ethyl ester: Similar in structure but may have different reactivity and applications.
Ethyl 3-cyclopropylacrylate: A precursor in the synthesis of this compound, with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
ethyl 3-cyclopropylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8(9)6-5-7-3-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXDCMLJFHGFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336570 | |
| Record name | Ethyl 3-cyclopropylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62021-36-7 | |
| Record name | Ethyl 3-cyclopropylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI)](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)
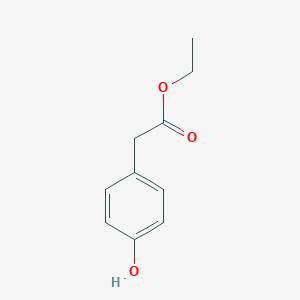
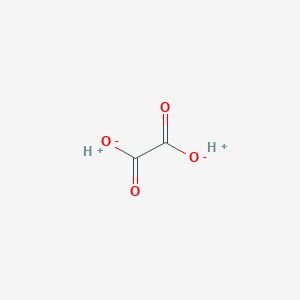
![2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol](/img/structure/B126613.png)
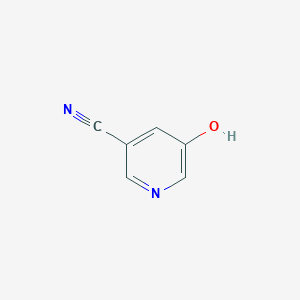
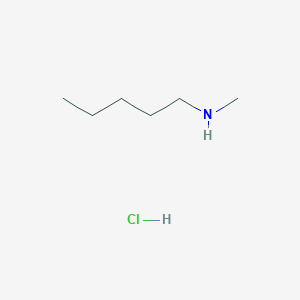
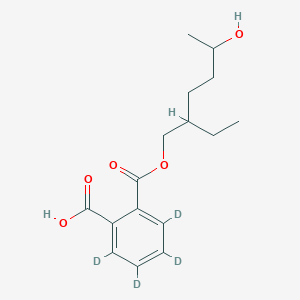
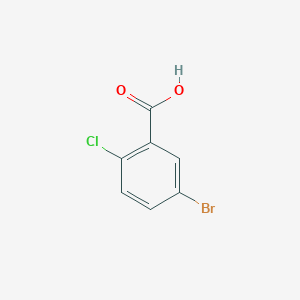
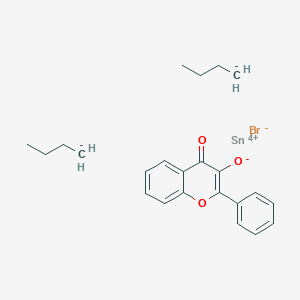
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)
